Synthetic Routes
The synthesis of [1,2,4]triazolo[4,3-a]pyridine-3-sulfonamide typically involves several methods:
Technical Parameters
Structural Characteristics
The molecular formula of [1,2,4]triazolo[4,3-a]pyridine-3-sulfonamide is CHNOS, with a molecular weight of approximately 198.20 g/mol. The structure includes:
The InChI Key for this compound is ACCQHQNXQXBKLK-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure in databases like PubChem .
Reactivity and Transformations
[1,2,4]Triazolo[4,3-a]pyridine-3-sulfonamide participates in various chemical reactions due to its functional groups:
These reactions are significant for modifying the compound to enhance its biological activity or to create derivatives for further study.
Biological Activity
The mechanism of action of [1,2,4]triazolo[4,3-a]pyridine-3-sulfonamide involves its interaction with specific biological targets:
Research indicates that derivatives of this compound may possess enhanced potency against specific targets within microbial systems or cancer cells .
Properties Overview
The polar surface area (PSA) is approximately 98.73 Ų, influencing its bioavailability and interaction with biological membranes .
Scientific Applications
The exploration of triazolopyridine scaffolds emerged prominently in the late 20th century, driven by their structural resemblance to purine bases and versatility in drug design. Early derivatives exhibited modest bioactivity, but strategic modifications unlocked significant therapeutic potential. The fusion of the 1,2,4-triazole ring with pyridine created a privileged scaffold amenable to diversification at multiple positions. The critical integration of the sulfonamide group (–SO₂NH₂) at position 3 (yielding [1,2,4]triazolo[4,3-a]pyridine-3-sulfonamide) marked a transformative advancement. This innovation originated from rational drug design efforts targeting parasitic enzymes, particularly Plasmodium falciparum cysteine proteases (falcipains). Researchers leveraged virtual screening of a 1,561-compound library focused on this scaffold, identifying potent antimalarial candidates through structure-based pharmacophore modeling and molecular docking against falcipain-2. This led to the synthesis and validation of lead compounds like 3-ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide (IC₅₀ = 2.24 µM) [1] [2] [5]. Concurrently, synthetic methodologies evolved from harsh, non-selective cyclizations to efficient strategies like oxidative cyclization using N-chlorosuccinimide (NCS), enabling scalable production under mild conditions [6].
Table 1: Key Milestones in Triazolopyridine-Sulfonamide Development
Time Period | Development Focus | Key Achievement | Reference |
---|---|---|---|
Late 1990s-2000s | Scaffold exploration | Identification of triazolopyridine core as bioisostere for purines/pyrimidines | [1] [7] |
2010-2015 | Synthetic methodology refinement | Development of NCS-mediated oxidative cyclization for regioselective synthesis | [6] |
2015-2020 | Targeted antimalarial design | Discovery of falcipain-2 inhibitors via virtual screening and in vitro validation | [1] [5] |
2020-Present | Expansion to multi-target therapies | Dual-acting α-amylase/α-glucosidase and AChE inhibitors for diabetes/Alzheimer’s | [4] |
The sulfonamide group (–SO₂NH–) in [1,2,4]triazolo[4,3-a]pyridine-3-sulfonamide derivatives is a pivotal pharmacophore conferring target affinity through multifaceted interactions:
[1,2,4]Triazolo[4,3-a]pyridine-3-sulfonamide exemplifies a versatile pharmacophore with validated efficacy across therapeutic areas:
Table 2: Therapeutic Applications and Key Derivatives
Therapeutic Area | Molecular Target | Exemplar Compound | Activity (IC₅₀/EC₅₀) | Reference |
---|---|---|---|---|
Antimalarial | Falcipain-2 | 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide | 2.24 µM (P. falciparum) | [1] [5] |
Anticancer | PIM Kinases, HSP90 | Tricyclic triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives | Sub-µM (PIM-1 inhibition) | [3] [10] |
Antidiabetic | α-Amylase/α-Glucosidase | N-Allyl-[1,2,4]triazolo[4,3-a]quinoxalin-1-amine sulfonamide | 6.89 µM (α-amylase), 3.46 µM (α-glucosidase) | [4] |
Antifungal | Lanosterol 14α-demethylase (CYP51) | N-(5-Amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides | MIC ≤25 µg/mL (C. albicans) | [8] |
This scaffold’s enduring relevance stems from its synthetic tractability, target versatility, and capacity for rational optimization—securing its role as a cornerstone in next-generation drug discovery.
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5